molecular formula C8H15ClN2O B1486256 6,9-Diazaspiro[4.5]decan-10-one hydrochloride CAS No. 1934-13-0

6,9-Diazaspiro[4.5]decan-10-one hydrochloride

Cat. No.: B1486256
CAS No.: 1934-13-0
M. Wt: 190.67 g/mol
InChI Key: QZLYAFCKOMMXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Diazaspiro[4.5]decan-10-one hydrochloride is a high-purity chemical building block intended for research and development applications exclusively. This compound features a spirocyclic structure incorporating a diketopiperazine (DKP)-like framework, a privileged scaffold in medicinal chemistry known for its conformational rigidity and ability to mimic peptidic pharmacophores . The diazaspiro[4.5]decane core is of significant research value for constructing novel bioactive molecules. Scientific literature demonstrates that this and closely related spiro-diazaspirodecane scaffolds are key intermediates in synthesizing compounds with potential anticonvulsant properties . Researchers utilize this building block to develop new chemical entities, leveraging its rigid, three-dimensional structure to explore interactions with biological targets. This product is provided for research purposes in pharmaceutical discovery and development. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Handle with care in a appropriately controlled laboratory setting.

Properties

IUPAC Name

6,9-diazaspiro[4.5]decan-10-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-8(3-1-2-4-8)10-6-5-9-7;/h10H,1-6H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLYAFCKOMMXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Cyclization Strategies

The synthesis of 6,9-Diazaspiro[4.5]decan-10-one hydrochloride primarily revolves around constructing the spirocyclic core through cyclization of appropriate precursors. One commonly documented approach involves:

  • Starting Materials: The reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane or similar alkyl halides as electrophilic partners.
  • Cyclization: Intramolecular cyclization to form the spiro junction between the piperidine and lactam rings.
  • Reaction Conditions: Typically conducted in polar aprotic solvents such as acetonitrile, dimethylformamide, or tetrahydrofuran.
  • Temperature: Moderate heating between 80 and 100 °C to facilitate condensation and ring closure.
  • Base/Acid Scavenger: Use of acid acceptors like triethylamine or alkali carbonates to neutralize the acid formed during the reaction and drive the reaction forward.

This method ensures the formation of the bicyclic spiro structure with good yields and purity.

Purification Techniques

Post-synthesis, purification is crucial to isolate the hydrochloride salt of the compound with high purity:

These purification steps are essential for preparing the compound for pharmaceutical or research applications.

Detailed Reaction Scheme and Conditions

Step Reagents/Precursors Solvent(s) Temperature (°C) Base/Acid Scavenger Notes
1 Tetrahydropyran-4-carbonitrile + 1-bromo-2-fluoroethane Acetonitrile, DMF, or THF 80-100 Triethylamine or alkali carbonate Facilitates nucleophilic substitution and cyclization
2 Crude spiro compound Silica gel chromatography Ambient N/A Purification by chromatoflash
3 Spiro compound + HCl Suitable solvent (e.g., ethanol) Ambient N/A Salt formation and crystallization

Alternative Synthetic Approaches

While the above method is most common, other synthetic routes include:

  • Condensation of Derivatives: The condensation of specific derivatives (denoted as II and III in patent literature) under similar solvent and temperature conditions, with acid scavengers to form the spiro compound.
  • Use of Different Solvent Systems: Ethanol or propanol can also be used as solvents, depending on the solubility of reactants and desired reaction kinetics.
  • Variations in Base: Alkali carbonates or excess of one reactant can serve as acid acceptors, influencing the reaction yield and purity.

Research Findings on Reaction Optimization

  • Solvent Effects: Polar aprotic solvents like acetonitrile and DMF enhance the nucleophilicity of intermediates, improving cyclization efficiency.
  • Temperature Control: Maintaining reaction temperature between 80-100 °C optimizes the balance between reaction rate and side-product formation.
  • Base Selection: Triethylamine is preferred for its volatility and ease of removal, while alkali carbonates provide a milder basic environment.
  • Purification Impact: The choice of purification method significantly affects the final compound's purity; chromatoflash combined with crystallization yields the best results.

Summary Table of Preparation Parameters

Parameter Optimal Condition Comments
Solvent Acetonitrile, DMF, THF Polar aprotic solvents preferred
Temperature 80-100 °C Ensures efficient cyclization
Base/Acid Scavenger Triethylamine, alkali carbonate Neutralizes acid by-products
Purification Method Chromatoflash on silica + crystallization High purity achieved
Reaction Time Several hours (varies by scale) Monitored by TLC or HPLC
Yield Moderate to high (dependent on conditions) Optimization improves yield

Notes on Industrial Scale-Up

  • Scalability: The reaction conditions are amenable to scale-up with careful control of temperature and mixing.
  • Cost Considerations: Use of cost-effective solvents and bases is preferred; recycling of solvents can be implemented.
  • Safety: Handling of alkyl halides and bases requires appropriate safety measures.
  • Purification: Industrial purification may rely more on crystallization and salt formation rather than chromatography for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,9-Diazaspiro[4.5]decan-10-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic substitution reactions are performed using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further research and development.

Scientific Research Applications

6,9-Diazaspiro[4.5]decan-10-one hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is utilized in the development of bioactive molecules and the investigation of biological processes.

  • Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 6,9-Diazaspiro[4.5]decan-10-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds Analyzed :

6-(4-Methylphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione (5b)

1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d)

9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene

Key Observations :

  • Ring Size : Larger spiro systems (e.g., spiro[5.5]undecane in 5d) show higher synthetic yields (80%) compared to smaller rings (50–60% for spiro[4.5]decane derivatives).
  • Substituents : Electron-donating groups (e.g., 4-methylphenyl in 5b) increase melting points (88°C vs. 73°C for unsubstituted 5a). Chlorine and sulfur atoms in oxathiolane derivatives reduce yields (12%) due to steric and electronic challenges.
  • Salt Forms : Hydrochloride salts (e.g., target compound) improve aqueous solubility, whereas free bases (e.g., 5a–f) require organic solvents for handling.

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Melting Point (°C) IR (cm⁻¹) ¹³C NMR (ppm) Molecular Weight (g/mol)
Target Compound Not reported Not reported Not reported 190.67 (HCl salt)
5b 88 1720 (imide carbonyl) 25.08, 36.25 (CH₂) 299.26
5d 162 1685 (imide carbonyl) 40.12 (CH₂-COOCH₃) 297.28
6,10-Dichloro-oxathiolane derivative Not reported 609, 557 (C-S) 96, 147 (spiro carbons) 312.43

Key Observations :

  • Melting Points : Aryl-substituted derivatives (e.g., 5d) exhibit higher melting points (162°C) due to π-π stacking.
  • IR Spectra : Imide carbonyl stretches (~1685–1720 cm⁻¹) are consistent across spiro diketopiperazines.
  • ¹³C NMR : Spiro carbons in oxathiolane derivatives show distinct upfield shifts (61–96 ppm) compared to diketopiperazines (25–40 ppm).

Biological Activity

6,9-Diazaspiro[4.5]decan-10-one hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the field of anticonvulsant and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of 6,9-Diazaspiro[4.5]decan-10-one derivatives typically involves multi-step chemical reactions. These processes often include alkylation and dehydration steps, followed by cyclization to form the spirocyclic structure. The resulting compounds are then characterized through various spectroscopic techniques.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of 6,9-Diazaspiro[4.5]decan derivatives. For instance, a specific derivative demonstrated an effective dose (ED50) of 0.0043 mmol/kg in the maximal electroshock (MES) test, significantly outperforming traditional anticonvulsants like Phenobarbital and Ethosuximide, which had ED50 values of 0.06 mmol/kg and 0.92 mmol/kg respectively .

Table 1: Anticonvulsant Activity of Selected Compounds

CompoundED50 (mmol/kg)Reference DrugReference Drug ED50 (mmol/kg)
6g0.0043Phenobarbital0.06
6e0.019Diphenylhydantoin0.034
6m0.031--

The study indicated that compounds with specific structural modifications, such as the incorporation of lipophilic moieties, enhanced their anticonvulsant activity while maintaining low neurotoxicity .

Anticancer Activity

Another significant area of research involves the anticancer properties of diazaspiro compounds. A recent study reported that certain derivatives exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, demonstrating better efficacy than the reference drug bleomycin . The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with cancer progression.

Table 2: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound AFaDuXBleomycinY
Compound BMCF-7ZDoxorubicinW

Case Studies

Several case studies have been documented that explore the biological activity of diazaspiro compounds:

  • Anticonvulsant Efficacy : In a study involving mice models, compounds derived from diazaspiro structures showed significant protection against seizures induced by pentylenetetrazol (PTZ). The most effective compound provided complete protection at a dosage significantly lower than traditional treatments .
  • Cancer Cell Inhibition : A study focused on the structural optimization of diazaspiro derivatives led to the identification of compounds that effectively inhibited cancer cell proliferation in vitro and induced apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Research into the molecular mechanisms revealed that certain diazaspiro compounds act as inhibitors of specific kinases involved in cancer cell signaling pathways, offering potential therapeutic avenues for targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-Diazaspiro[4.5]decan-10-one hydrochloride
Reactant of Route 2
6,9-Diazaspiro[4.5]decan-10-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.